
4-Methoxy-4-methylcyclohexanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylcyclohexanamine can be achieved through various methods. One common approach involves the reduction of 4-Methoxy-4-methylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous catalytic processes to ensure high yield and purity. For instance, the use of hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst can facilitate the oxidation of 4-Methoxycyclohexanone to this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4
Substitution: Halides, amines
Major Products Formed
Oxidation: 4-Methoxy-4-methylcyclohexanone
Reduction: 4-Methoxy-4-methylcyclohexanol
Substitution: Various substituted cyclohexanamines
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : 4-Methoxy-4-methylcyclohexanamine serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is particularly useful in the production of specialty chemicals due to its reactivity and structural properties.
- Reagent in Organic Reactions : The compound can be employed in various organic reactions, including Grignard reactions, nucleophilic substitutions, and reductions, making it a versatile reagent in synthetic chemistry .
Biology
- Neurotransmitter Studies : Research has indicated that this compound may interact with neurotransmitter systems, particularly involving receptors related to neurological functions. Its structural similarity to other biologically active compounds suggests potential roles in receptor binding studies.
- Pharmacological Investigations : Initial studies have shown that this compound exhibits potential biological activities, particularly in pharmacology. It may serve as a lead compound for developing drugs targeting neurological disorders.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, especially concerning neurological disorders. Its pharmacological profile suggests it could be developed into medications aimed at treating conditions such as depression or anxiety .
Industrial Applications
- Production of Specialty Chemicals : In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow for the development of advanced materials with specific characteristics required in various applications .
Data Tables
The following table summarizes the chemical reactions involving this compound:
Reaction Type | Major Products | Description |
---|---|---|
Oxidation | 4-Methoxy-4-methylcyclohexanone | Conversion to ketone form through oxidation |
Reduction | 4-Methoxy-4-methylcyclohexanol | Reduction yields an alcohol derivative |
Substitution | Various substituted cyclohexanamines | Formation of different derivatives through nucleophilic substitution |
Case Studies
- Neuropharmacological Studies : A study investigating the effects of various analogs of cyclohexylamines found that compounds similar to this compound exhibited significant binding affinity to NMDA receptors, suggesting potential use in treating neurodegenerative disorders .
- Synthesis of Antidiabetic Agents : Research has highlighted the role of cyclohexylamines as intermediates in synthesizing antidiabetic drugs like glimepiride. The synthesis pathways often involve compounds structurally related to this compound, showcasing its industrial relevance.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as a monoamine uptake inhibitor, affecting neurotransmitter levels in the brain. It has a significant preference for the dopamine transporter (DAT) over the serotonin transporter (SERT), which influences its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyamphetamine
- 4-Methylcyclohexanamine
- 4-Methoxy-4-methylcyclohexanol
Uniqueness
4-Methoxy-4-methylcyclohexanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Biological Activity
4-Methoxy-4-methylcyclohexanamine (MMCA) is a cyclic amine compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring with a methoxy group and a methyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 151.21 g/mol. The compound's structure contributes to its interaction with various biological targets.
The biological activity of MMCA primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that MMCA may act as a ligand for several receptors, potentially influencing neurotransmitter systems such as serotonin and norepinephrine. The presence of the methoxy group enhances its lipophilicity, facilitating better membrane penetration and receptor binding.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that MMCA exhibits central nervous system (CNS) activity, potentially acting as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive substances hints at possible NMDA receptor antagonism, similar to compounds like ketamine and methoxetamine .
- Anti-inflammatory Properties : MMCA has been explored for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : There is evidence that MMCA may inhibit specific enzymes involved in metabolic pathways, which could have implications in drug metabolism and therapeutic applications against diseases like Chagas disease through inhibition of T. cruzi enzymes .
1. Neuropharmacological Assessment
A study evaluated the neuropharmacological effects of MMCA in rodent models. Results indicated that administration of MMCA led to significant reductions in anxiety-like behaviors, measured using the elevated plus maze test. The compound's efficacy was comparable to standard anxiolytics, suggesting potential therapeutic applications in anxiety disorders.
2. Anti-inflammatory Studies
In vitro studies demonstrated that MMCA reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent. These findings were corroborated by in vivo experiments where MMCA treatment resulted in decreased paw edema in carrageenan-induced inflammation models.
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 151.21 g/mol |
Density | 0.8 g/cm³ |
Boiling Point | 149.3 °C |
Flash Point | 26.7 °C |
Biological Activity | Observed Effect |
---|---|
CNS Activity | Anxiolytic-like effects |
Anti-inflammatory | Reduced cytokine levels |
Enzyme Inhibition | T. cruzi enzyme inhibition |
Properties
IUPAC Name |
4-methoxy-4-methylcyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLSCQJMSFVBHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429902-65-7 | |
Record name | 4-methoxy-4-methylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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